
1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common name, structural formula, and molecular formula. It may also include information about its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves the study of how the compound is synthesized or manufactured. It includes the raw materials used, the reactions involved, the conditions required for the reactions (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used to determine the molecular structure .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, reactivity, etc .Aplicaciones Científicas De Investigación
Synthesis and Application in Wheat Hybridizing Agents
A synthesis method for a new pyridazine type hybridizing agent, structurally related to the compound , was developed for use in wheat. This method involved a five-step synthesis using 4-chloroaniline as the main material, resulting in a product suitable for industrial application. The improved process significantly increased the yield to 61.53% (Geng Zeng-yan, 2011).
Crystal Structure Analysis
Research on a similar compound, N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, focused on its crystal structure determination using X-ray diffraction. This study provided insights into the molecular structure and intermolecular hydrogen bonding patterns, which can be vital for understanding the chemical properties and potential applications of similar compounds (Zou Xia, 2001).
Antimicrobial Agent Synthesis
A study synthesized new quinazolines, including compounds structurally related to the target compound, demonstrating potential antimicrobial activities. These compounds were tested against various bacterial and fungal strains, highlighting their possible use as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).
Anti-Inflammatory Applications
A novel series of 2-pyrazoline analogues, including compounds related to the target compound, were synthesized and characterized for their anti-inflammatory effects. These compounds exhibited significant inhibition of phospholipase A2, suggesting their potential as nonsteroidal anti-inflammatory drugs (D. M. Lokeshwari et al., 2017).
Antibacterial Activity Studies
A study on the synthesis of thiocarbamides, thiosemicarbazides, and Schiff bases, structurally related to the target compound, showed these compounds exhibited antibacterial activity. This highlights the compound's potential use in developing new antibacterial agents (S. Mehrotra et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-11-6-8-13(9-7-11)25-15(26)10-14(18(20,21)22)16(24-25)17(27)23-12-4-2-1-3-5-12/h1-10H,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRVLCFKKSZCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



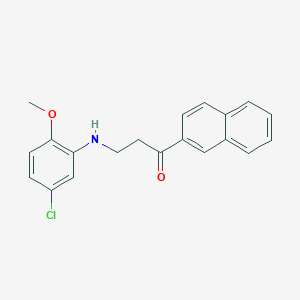

![3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B3037212.png)

![1-(2-(3-Chloro-2-thienyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3037216.png)
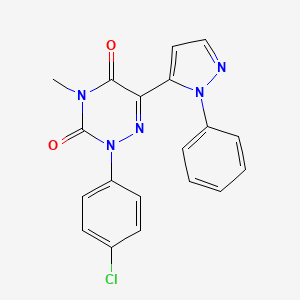
![6-[(4-chlorobenzenesulfinyl)methyl]-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine hydrate](/img/structure/B3037218.png)
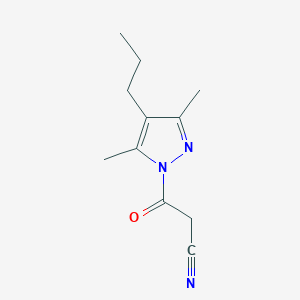
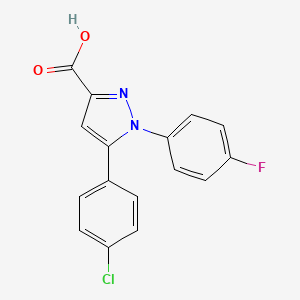
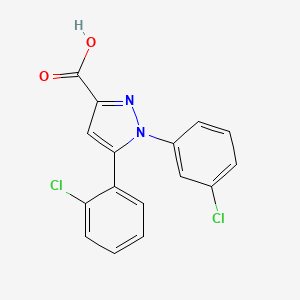



![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)